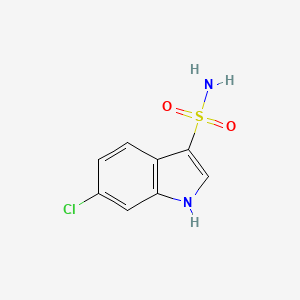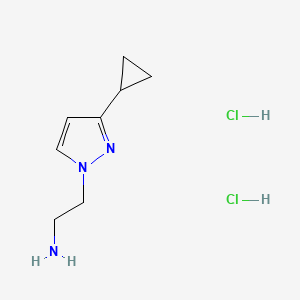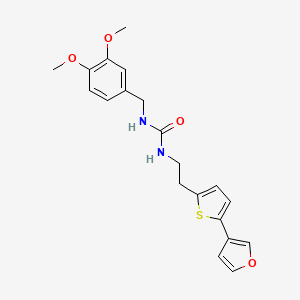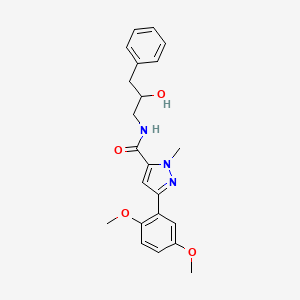
3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis of Novel Pyrazole Derivatives
Researchers synthesized novel isomeric series of N-substituted pyrazole derivatives, exhibiting significant anti-inflammatory activity with minimal ulcerogenic liability and acute toxicity, as compared to conventional anti-inflammatory drugs (El‐Hawash & El-Mallah, 1998).
Crystal Structure Analysis
The crystal structure of certain pyrazole derivatives, including 5-(3,4-Dimethoxyphenyl) variations, was analyzed, revealing their triclinic crystal system and specific hydrogen bond interactions (Prabhuswamy et al., 2016).
Tautomerism Study
NH-pyrazoles, related to the chemical structure , have been studied for their annular tautomerism, both in solution and solid state, providing insights into their molecular behavior and stability (Cornago et al., 2009).
Synthesis and Biological Evaluation of Pyrazolopyrimidines
Pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, offering potential in cancer therapy and inflammation management (Rahmouni et al., 2016).
Molecular Interaction and Docking Studies
Molecular Interaction Studies
Molecular interaction studies involving pyrazole carboxamide derivatives have been conducted to understand their interaction with cannabinoid receptors, aiding in the design of receptor-targeted drugs (Shim et al., 2002).
Antimicrobial Evaluation and Docking Studies
Pyrazole derivatives have undergone antimicrobial evaluation and molecular docking studies, demonstrating their potential in developing new antimicrobial agents (Talupur et al., 2021).
Synthesis and Structure-Activity Relationships
Synthesis of Amide and Hydrazide Analogues
Researchers explored the structure-activity relationship of biaryl pyrazole derivatives, significant for understanding the pharmacodynamics and pharmacokinetics of these compounds (Francisco et al., 2002).
Herbicidal Activity of Pyrazole Derivatives
The synthesis and evaluation of 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives for their herbicidal activity highlighted their potential in agricultural applications (Ohno et al., 2004).
Eigenschaften
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-(2-hydroxy-3-phenylpropyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-25-20(22(27)23-14-16(26)11-15-7-5-4-6-8-15)13-19(24-25)18-12-17(28-2)9-10-21(18)29-3/h4-10,12-13,16,26H,11,14H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTGZDJDSKMFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

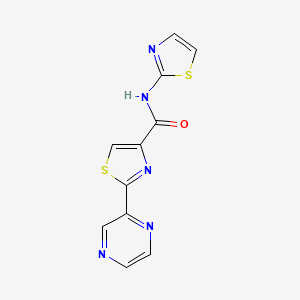
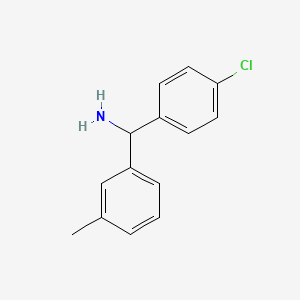
![2-(4-fluorophenyl)-5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2514549.png)
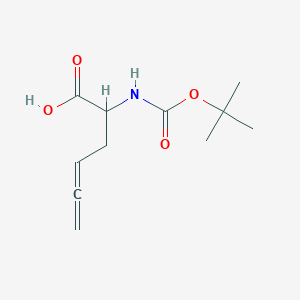

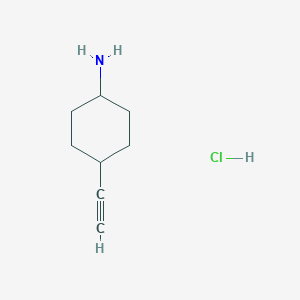




![N-(2,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2514563.png)
